molecular formula C16H13FN6O2S2 B2578862 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021056-02-9

3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2578862
CAS No.: 1021056-02-9
M. Wt: 404.44
InChI Key: RXNVVBVXDAEXHV-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a thioether-linked 2-oxoethyl group bearing a 5-methyl-1,3,4-thiadiazol-2-ylamino moiety. The benzamide group is further substituted with a fluorine atom at the 3-position.

Properties

IUPAC Name

3-fluoro-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O2S2/c1-9-20-23-16(27-9)19-13(24)8-26-14-6-5-12(21-22-14)18-15(25)10-3-2-4-11(17)7-10/h2-7H,8H2,1H3,(H,18,21,25)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNVVBVXDAEXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound includes a pyridazine ring, a thiadiazole moiety, and a benzamide group. The presence of fluorine and sulfur atoms enhances its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitution and coupling reactions.

Antimicrobial Activity

Several studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole structure have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the 5-methyl group in the thiadiazole enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Potential

Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that compounds similar to 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can induce apoptosis in cancer cell lines . For example, derivatives with similar scaffolds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.

Inhibition of Cyclooxygenase Enzymes

The compound's structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Recent studies have reported that certain thiadiazole derivatives exhibit selective COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs . This selectivity could lead to reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives found that modifications at the 5-position significantly affected antimicrobial activity. The compound's structure allowed for enhanced interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .

Case Study 2: Anticancer Activity

In a recent investigation into anticancer agents, researchers synthesized several derivatives based on the thiadiazole framework. One derivative showed an IC50 value of 0.25 µM against breast cancer cells (MCF-7), indicating high potency. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in MCF-7 cells
COX-II InhibitionIC50 = 0.52 µM

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. Compounds containing the thiadiazole ring are known to exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide have been shown to inhibit the growth of various pathogens through mechanisms such as disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease. In vivo studies have demonstrated that similar compounds can significantly reduce pro-inflammatory cytokines and alleviate symptoms associated with inflammation .

Anticancer Potential

Research indicates that compounds featuring thiadiazole structures can induce apoptosis in cancer cells and inhibit tumor growth. The unique electronic properties imparted by fluorination may enhance the selectivity and potency of these compounds against specific cancer types. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell cycle arrest .

Synthesis and Development

The synthesis of 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves several steps:

  • Formation of Thiadiazole : The initial step involves synthesizing the thiadiazole ring through cyclization reactions.
  • Fluorination : Introducing the fluorine atom can be achieved using fluorinating agents under controlled conditions to ensure high yields.
  • Amide Bond Formation : The final product is obtained through amide coupling reactions involving appropriate amines and carboxylic acids.

Case Studies

  • Thiadiazole Derivatives in Drug Discovery : A study focused on a series of thiadiazole derivatives demonstrated their effectiveness as inhibitors of specific cancer cell lines, showcasing their potential as anticancer agents .
  • Anti-inflammatory Activity Assessment : Another research effort evaluated the anti-inflammatory effects of similar compounds in murine models, highlighting significant reductions in inflammation markers compared to controls .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine/Thioether Derivatives

Compounds with pyridazine cores and thioether linkages are highlighted in and . For example:

  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (): This compound replaces the thiadiazole with a p-tolylamino group and introduces a nitro substituent. It exhibits a higher melting point (227.6–228.6°C) compared to typical thiadiazole derivatives, suggesting stronger intermolecular interactions due to the nitro group’s polarity .
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (): Here, the thiadiazole is substituted with an ethyl group instead of methyl, and the benzamide is replaced with a thienyl group. Such modifications may alter lipophilicity and metabolic stability .
Table 1: Key Structural Variations and Properties
Compound Core Structure Substituents (R1, R2) Melting Point (°C) Notable Features
Target Compound Pyridazine R1: 3-fluoro-benzamide; R2: 5-methyl-thiadiazole N/A Fluorine enhances bioavailability
2d () Pyrimidinone R1: p-tolylamino; R2: 4-nitrophenyl 227.6–228.6 High polarity due to nitro group
N-(5-ethyl-thiadiazol-2-yl) derivative () Pyridazine R1: thienyl; R2: ethyl-thiadiazole N/A Increased steric bulk

Thiadiazole-Containing Analogues

and describe compounds with thiadiazole or related heterocycles:

  • N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (): Replaces the thiadiazole with an oxadiazole and introduces a cyano-fluorophenyl group.
  • N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide (): Shares the pyridazine-thiadiazole framework but incorporates a trifluoromethoxy group and a butyl linker. The trifluoromethoxy group may enhance membrane permeability compared to the target compound’s fluorine .
Table 2: Heterocycle and Substituent Effects
Compound Heterocycle Key Substituent Potential Impact
Target Compound 1,3,4-Thiadiazole 3-fluoro-benzamide Improved target selectivity
Oxadiazole derivative () 1,2,4-Oxadiazole 2-cyano-3-fluorophenyl Reduced metabolic degradation
Trifluoromethoxy analogue () 1,3,4-Thiadiazole 3-(trifluoromethoxy)phenyl Enhanced lipophilicity

Functional Group Modifications

  • Fluorine vs. Nitro Groups : Fluorine in the target compound likely reduces metabolic oxidation compared to nitro-containing analogues (e.g., ’s 2d), which are more prone to reduction reactions .
  • Methyl vs. Ethyl Thiadiazole Substituents : The 5-methyl group on the thiadiazole (target compound) may offer a balance between steric hindrance and solubility, whereas ethyl substituents () could increase hydrophobicity .

Q & A

Q. What are the common synthetic routes for 3-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclization. Key steps include:
  • Thioamide formation : Reacting isothiocyanate derivatives with benzohydrazide in ethanol under reflux, followed by purification via TLC (chloroform:acetone = 3:1) .
  • Cyclization : Treatment with concentrated sulfuric acid at 293–298 K for 24 hours to form thiadiazole intermediates, achieving yields >95% under controlled conditions .
  • Optimization : Adjusting reactant ratios (e.g., 1:1 molarity) and termination of reactions at specific intervals to isolate co-crystals for structural validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C=S, ~1120–1130 cm⁻¹) groups .
  • NMR : ¹H NMR confirms proton environments (e.g., δ = 1.91 ppm for CH₃ in acetamide; δ = 7.52–7.94 ppm for aromatic protons) .
  • Mass Spectrometry : FAB-MS validates molecular weight (e.g., m/z = 384 [M+H]⁺) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers) .

Advanced Questions

Q. How can researchers resolve contradictions in synthetic yields during intermediate isolation?

  • Methodological Answer :
  • Challenge : High-yield cyclization (~97%) may contrast with failed isolation of intermediates (e.g., thioacetamide derivatives) due to co-crystallization .
  • Solution : Use co-crystals for X-ray analysis to confirm intermediate structures without isolation. Adjust solvent systems (e.g., acetic acid for recrystallization) and monitor reaction progress via TLC at shorter intervals .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Molecular Docking : Leverage X-ray-derived crystal structures (e.g., hydrogen-bonding motifs) to model interactions with biological targets like PFOR enzymes .
  • DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution, focusing on fluorine and thiadiazole moieties .

Q. How do structural modifications (e.g., fluorination, thiadiazole substitution) influence biological activity?

  • Methodological Answer :
  • Fluorine Impact : The 3-fluoro group enhances metabolic stability and lipophilicity, improving membrane permeability in antimicrobial assays .
  • Thiadiazole Role : The 5-methyl-1,3,4-thiadiazole moiety increases π-π stacking with enzyme active sites, as shown in analogues with IC₅₀ values <10 μM against anaerobic pathogens .
  • Validation : Compare IC₅₀ values of derivatives via in vitro enzyme inhibition assays, correlating substituent effects with activity trends .

Experimental Design & Data Analysis

Q. What experimental design principles optimize the synthesis of analogues with enhanced bioactivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (293–313 K), solvent polarity (ethanol vs. DMF), and catalyst (P₂S₅) to identify optimal conditions for heterocyclization .
  • Response Surface Methodology (RSM) : Model yield vs. reactant stoichiometry to minimize byproducts, validated via HPLC purity checks (≥98%) .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Contradiction : Discrepancies in ¹H NMR shifts (e.g., δ = 7.20 ppm for NHCHNH vs. δ = 8.94 ppm for amide protons) may arise from solvent polarity or tautomerism .
  • Resolution : Use deuterated DMSO for NMR to stabilize tautomers. Cross-validate with ¹³C NMR and HSQC to assign ambiguous peaks .

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